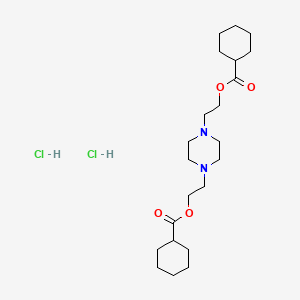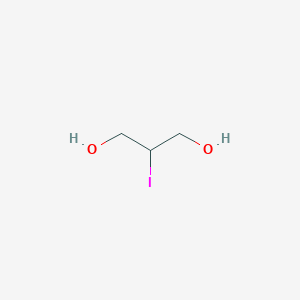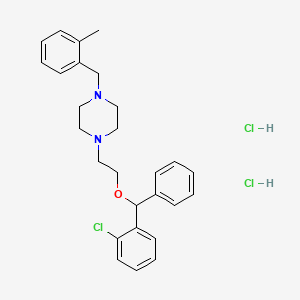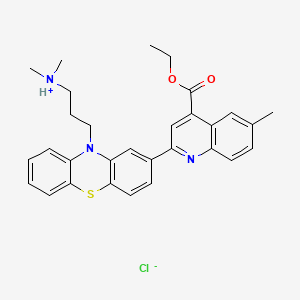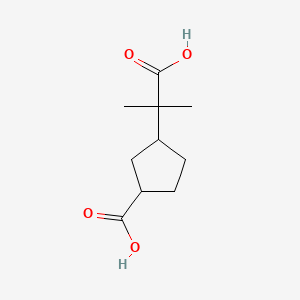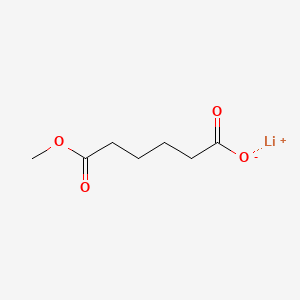
Lithium methyl adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium methyl adipate is an organolithium compound with the molecular formula C7H11LiO4. It is a derivative of adipic acid, where one of the carboxyl groups is esterified with methanol, and the other is neutralized with lithium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium methyl adipate can be synthesized through the neutralization reaction of adipic acid with lithium hydroxide, followed by esterification with methanol. The general reaction scheme is as follows:
Neutralization: Adipic acid reacts with lithium hydroxide to form lithium adipate. [ \text{HOOC-(CH}_2\text{)}_4\text{-COOH} + 2 \text{LiOH} \rightarrow \text{LiOOC-(CH}_2\text{)}_4\text{-COOLi} + 2 \text{H}_2\text{O} ]
Esterification: Lithium adipate is then esterified with methanol to form this compound. [ \text{LiOOC-(CH}_2\text{)}_4\text{-COOLi} + \text{CH}_3\text{OH} \rightarrow \text{LiOOC-(CH}_2\text{)}_4\text{-COOCH}_3 + \text{LiOH} ]
Industrial Production Methods
Industrial production of this compound typically involves the same basic steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This often involves the use of catalysts and controlled reaction environments to ensure complete conversion and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium methyl adipate undergoes several types of chemical reactions, including:
Substitution Reactions: The lithium ion can be replaced by other cations in various substitution reactions.
Esterification and Transesterification: The ester group can participate in further esterification or transesterification reactions.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include halides and other nucleophiles.
Esterification: Methanol or other alcohols in the presence of acid or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol, while oxidation with potassium permanganate can produce carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Lithium methyl adipate has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Materials Science: The compound is studied for its potential use in the development of new materials, including polymers and composites.
Pharmaceuticals: Research is ongoing into its potential use in drug development and delivery systems.
Catalysis: It is explored as a catalyst or catalyst precursor in various chemical reactions
Wirkmechanismus
The mechanism of action of lithium methyl adipate involves its ability to act as a nucleophile and participate in various chemical reactions. The lithium ion can stabilize negative charges on intermediates, facilitating reactions that would otherwise be less favorable. This stabilization is crucial in many organic synthesis reactions, where this compound acts as a key reagent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyllithium: Another organolithium compound with similar reactivity but different applications.
Lithium Adipate: The non-esterified form of lithium methyl adipate.
Dimethyl Adipate: An ester of adipic acid with two methanol groups instead of one.
Uniqueness
This compound is unique due to its dual functionality as both an ester and a lithium salt. This dual functionality allows it to participate in a wider range of chemical reactions compared to its non-esterified or fully esterified counterparts .
Eigenschaften
CAS-Nummer |
64601-11-2 |
|---|---|
Molekularformel |
C7H11LiO4 |
Molekulargewicht |
166.1 g/mol |
IUPAC-Name |
lithium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.Li/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
GZNFPEAFSCABAC-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].COC(=O)CCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)
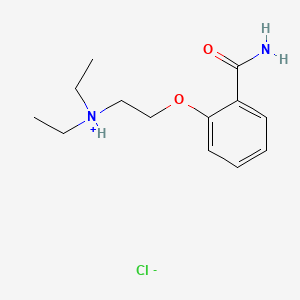
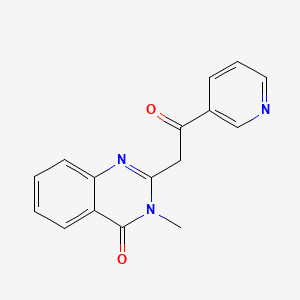
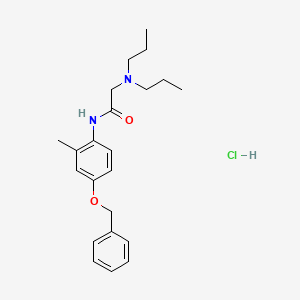
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)

